14-Heptacosanone
Overview
Description
QAQ dichloride is a photoswitchable compound that blocks voltage-gated sodium and potassium channels. Its channel-blocking activity is observed in the trans form of the azobenzene photoswitch, while the cis form does not exhibit this effect. This compound is membrane-impermeant and selectively enters pain-sensing neurons expressing endogenous import channels. QAQ dichloride functions as a light-sensitive analgesic and provides a valuable tool for investigating signaling mechanisms involved in acute and chronic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: QAQ dichloride is synthesized through a series of chemical reactions involving azobenzene derivatives. The synthesis typically involves the diazotization of aniline derivatives followed by coupling with appropriate amines to form the azobenzene core. The final step involves the quaternization of the amine groups to form the dichloride salt .
Industrial Production Methods: Industrial production of QAQ dichloride involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The process also involves rigorous quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: QAQ dichloride undergoes several types of chemical reactions, including:
Oxidation: QAQ dichloride can be oxidized to form various oxidized derivatives.
Reduction: Reduction of QAQ dichloride can lead to the formation of reduced azobenzene derivatives.
Substitution: QAQ dichloride can undergo substitution reactions where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide are used in substitution reactions.
Major Products:
Oxidation: Oxidized azobenzene derivatives.
Reduction: Reduced azobenzene derivatives.
Substitution: Substituted azobenzene derivatives.
Scientific Research Applications
QAQ dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a photoswitchable ligand to study ion channel function and modulation.
Biology: Employed in the study of neuronal signaling and pain mechanisms.
Medicine: Investigated as a potential light-sensitive analgesic for pain management.
Industry: Utilized in the development of photoresponsive materials and devices.
Mechanism of Action
QAQ dichloride exerts its effects by blocking voltage-gated sodium and potassium channels in its trans form. The compound switches conformation from cis to trans at 500 nm and trans to cis at 380 nm. This photoswitchable property allows for precise control of ion channel activity using light. The molecular targets include voltage-gated sodium and potassium channels, and the pathways involved are related to neuronal signaling and pain perception .
Comparison with Similar Compounds
QAQ dichloride is unique due to its photoswitchable nature and selective targeting of pain-sensing neurons. Similar compounds include:
Azobenzene derivatives: These compounds also exhibit photoswitchable properties but may not have the same selectivity for pain-sensing neurons.
Photochromic blockers: These compounds can block ion channels in a light-dependent manner but may differ in their specific targets and applications.
Properties
IUPAC Name |
heptacosan-14-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZMOZVQLARCOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202554 | |
Record name | Heptacosan-14-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
542-50-7 | |
Record name | 14-Heptacosanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptacosan-14-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-HEPTACOSANONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptacosan-14-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptacosan-14-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTACOSAN-14-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ5VC928NN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 14-heptacosanone produced from renewable sources?
A1: this compound can be produced through the catalytic pyrolysis of tetradecanoic acid, a common fatty acid found in palm oil and other plant-based sources [, ]. This process involves heating the fatty acid in the presence of a catalyst, such as γ-aluminum oxide (γ-Al2O3) or niobium pentoxide (Nb2O5), at temperatures around 600 °C []. The reaction proceeds through a ketonization pathway, where two molecules of tetradecanoic acid combine to form this compound, releasing carbon dioxide and water as byproducts.
Q2: What is the role of this compound in hydrocarbon production from fatty acids?
A2: this compound serves as a crucial intermediate compound in the production of long-chain hydrocarbons from fatty acids [, ]. Research has demonstrated that this compound can be further converted into hydrocarbons like 1-dodecene through a decarbonylation process []. This highlights the potential of utilizing this compound as a stepping stone in the conversion of renewable feedstocks like fatty acids into valuable biofuels and platform chemicals.
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